molecular formula C10H20Fe B1229745 Ferrocenium CAS No. 12125-80-3

Ferrocenium

Cat. No.: B1229745
CAS No.: 12125-80-3
M. Wt: 196.11 g/mol
InChI Key: KPCCMGYPEIQAEN-UHFFFAOYSA-N
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Description

Ferrocenium is an organometallic compound derived from ferrocene. It is characterized by its unique sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings. The compound is known for its stability and distinctive redox properties, making it a significant subject of study in organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferrocenium can be synthesized through the oxidation of ferrocene. Common oxidizing agents include ferric salts, such as ferric chloride, and other oxidants like nitrosyl tetrafluoroborate . The reaction typically involves dissolving ferrocene in an organic solvent and adding the oxidizing agent under controlled conditions to yield this compound salts.

Industrial Production Methods: Industrial production of this compound often involves similar oxidation processes but on a larger scale. The choice of oxidizing agent and solvent can vary based on cost, availability, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ferrocenium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include ferrocene (from reduction), substituted this compound derivatives (from substitution), and further oxidized species (from oxidation) .

Scientific Research Applications

Mechanism of Action

The mechanism by which ferrocenium exerts its effects is primarily through its redox activity. The compound can easily donate and accept electrons, making it an excellent mediator in electron transfer processes. This redox activity is facilitated by the iron center and the conjugated cyclopentadienyl rings, which stabilize the different oxidation states .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its reversible redox properties, which are more stable and easier to control compared to other metallocenes. This makes it particularly valuable in applications requiring precise redox control, such as in electrochemical sensors and catalysis .

Properties

CAS No.

12125-80-3

Molecular Formula

C10H20Fe

Molecular Weight

196.11 g/mol

IUPAC Name

cyclopentane;iron

InChI

InChI=1S/2C5H10.Fe/c2*1-2-4-5-3-1;/h2*1-5H2;

InChI Key

KPCCMGYPEIQAEN-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+3]

Canonical SMILES

C1CCCC1.C1CCCC1.[Fe]

12125-80-3

Related CAS

12636-57-6 (salt with trichloroacetic acid (1:1))
1287-09-8 ((T-4)-tetrachloroferrate(1-))

Synonyms

FcBF(4)
ferricenium hexafluorophosphate
ferrocenium
ferrocenium hexafluorophosphate
ferrocenium tetrafluoroborate
ferrocenium, (T-4)-tetrachloroferrate(1-)
ferrocenium, 2,4,6-trinitrophenol (1:1) salt
ferrocenium, hexachloro-mu-oxodiferrate(2-) (2:1)
ferrocenium, hexafluorophosphate(1-)
ferrocenium, tetrafluoroborate(1-)
ferrocenium, trichloroacetic acid (1:1) salt
ferrocenium, trichloroacetic acid (1:2) salt
ferrocenium, trichloroacetic acid, hydrogen (1:1:2) salt
ferrocenium, trichloroacetic acid, hydrogen (1:2:3) salt

Origin of Product

United States

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